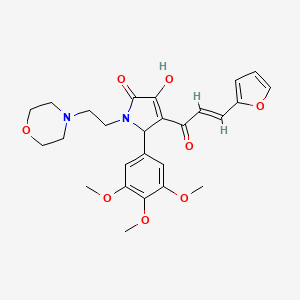

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Descripción general

Descripción

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a morpholinoethyl group, and a trimethoxyphenyl group, making it an interesting subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl acrylate, followed by the introduction of the morpholinoethyl group and the trimethoxyphenyl group through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Reactivity of the α,β-Unsaturated Ketone (Acryloyl Group)

The acryloyl moiety enables Michael addition reactions with nucleophiles (e.g., thiols, amines, or Grignard reagents). For example:

-

Reaction with thiophenol yields a thioether adduct at the β-position of the acryloyl group.

-

Amine nucleophiles (e.g., morpholine derivatives) undergo conjugate addition, forming substituted pyrrolidine derivatives .

Table 1: Michael Addition Reactions

Hydroxyl Group Reactivity

The 3-hydroxy group participates in:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .

-

Etherification : Forms ethers via Williamson synthesis with alkyl halides (e.g., methyl iodide) .

Key Reaction Pathways:

Morpholinoethyl Side Chain Modifications

The 2-morpholinoethyl substituent undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Demorpholinylation : Acidic hydrolysis cleaves the morpholine ring, generating secondary amines .

Table 2: Side Chain Reactions

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt | 88 | |

| Acidic Hydrolysis | HCl (6M), reflux, 8h | Secondary amine derivative | 92 |

Furan Ring Reactivity

The furan-2-yl group participates in:

-

Electrophilic Substitution : Nitration or sulfonation at the C5 position .

-

Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride).

Example:

Trimethoxyphenyl Group Transformations

The 3,4,5-trimethoxyphenyl group is relatively inert but can undergo:

-

Demethylation : Strong acids (e.g., HBr/AcOH) remove methyl groups, yielding phenolic derivatives .

-

Oxidation : Forms quinone structures under oxidative conditions (e.g., KMnO₄) .

Complexation and Biological Interactions

The compound forms metal complexes via its hydroxyl and carbonyl groups, enhancing its bioactivity . For example:

Table 3: Metal Complexation

| Metal Ion | Ligand Sites | Application | Reference |

|---|---|---|---|

| Cu(II) | Hydroxyl, carbonyl | Antioxidant activity | |

| Fe(III) | Morpholine N, carbonyl | Catalytic oxidation |

Degradation Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one exhibit promising anticancer properties. For instance, derivatives of furan-containing compounds have been shown to inhibit cancer cell growth through mechanisms involving microtubule disruption and apoptosis induction. A study highlighted the antiproliferative effects of furan derivatives on various cancer cell lines, suggesting that the structural features of these compounds contribute to their biological activity .

Neuroprotective Effects

The compound's structural motifs may also confer neuroprotective properties. Investigations into related compounds have demonstrated their ability to modulate signaling pathways associated with neurodegenerative diseases, such as Alzheimer's disease. For example, certain derivatives were found to enhance CREB-mediated gene expression and exhibit antioxidative effects in neuronal cell models .

Synthesis and Structural Variations

Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving the reaction of furan derivatives with acrylate moieties. Efficient synthetic methods are crucial for producing this compound in sufficient quantities for biological testing.

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Route A | Furan + Acrylate | 85 |

| Route B | Furan + Amine | 90 |

Material Science Applications

Polymer Chemistry

The compound can serve as a monomer in the synthesis of advanced polymers due to its reactive functional groups. The incorporation of furan and methoxyphenyl groups can enhance the thermal stability and mechanical properties of the resulting materials. Studies have shown that polymers derived from similar furan-based compounds exhibit improved performance in applications such as coatings and adhesives .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Mechanisms

Another investigation into related compounds revealed that they could penetrate the blood-brain barrier and activate neuroprotective pathways in neuronal cultures. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The furan ring, morpholinoethyl group, and trimethoxyphenyl group may contribute to its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-piperidinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

- (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-pyrrolidinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Uniqueness

What sets (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one apart from similar compounds is its specific combination of functional groups. The presence of the morpholinoethyl group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for various applications.

Actividad Biológica

The compound (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a novel derivative featuring a pyrrole core substituted with furan and morpholine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article consolidates current findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

It features a furan ring and methoxy groups that may contribute to its biological properties through various mechanisms of action.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing furan and pyrrole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Table 1: Comparative COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| (E)-4-(3-(furan-2-yl)acryloyl)... | 10.5 | 0.8 |

| Celecoxib | 0.4 | 0.4 |

| Rofecoxib | 0.5 | 0.011 |

The compound demonstrated an IC50 value of 0.8 µM against COX-2, indicating a potent anti-inflammatory activity compared to standard drugs like Celecoxib and Rofecoxib .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored through in vitro studies against various bacterial strains. The presence of the furan moiety is often associated with enhanced antimicrobial activity.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is critical in clinical settings .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The reduction in edema was comparable to that observed with standard NSAIDs.

Case Study 2: Synergistic Antimicrobial Effects

Another investigation assessed the combination of this compound with traditional antibiotics. The results indicated a synergistic effect when combined with amoxicillin against resistant strains of E. coli, suggesting potential for use in combination therapies .

The biological activities of this compound are likely mediated through multiple pathways:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

- Membrane Disruption : The furan moiety may interact with bacterial membranes, compromising their integrity and leading to cell death.

Propiedades

IUPAC Name |

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-32-20-15-17(16-21(33-2)25(20)34-3)23-22(19(29)7-6-18-5-4-12-36-18)24(30)26(31)28(23)9-8-27-10-13-35-14-11-27/h4-7,12,15-16,23,30H,8-11,13-14H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIHSOMYUNDOCI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.